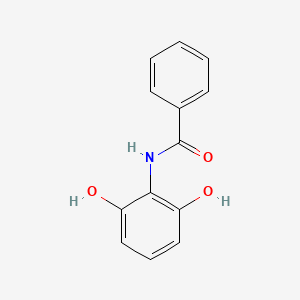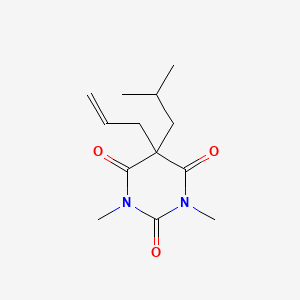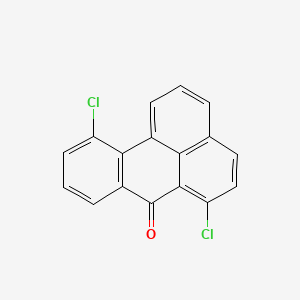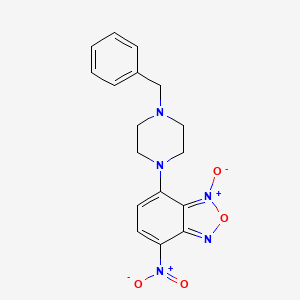![molecular formula C20H17N B13949100 7,9,11-trimethylbenzo[c]acridine CAS No. 51787-42-9](/img/structure/B13949100.png)
7,9,11-trimethylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,11-Trimethylbenzo[c]acridine is a polycyclic aromatic compound with the molecular formula C20H17N. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
Applications De Recherche Scientifique
7,9,11-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Acridine derivatives, including this compound, are studied for their interactions with DNA and RNA.
Medicine: These compounds exhibit various pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.
Industry: Acridine derivatives are used as dyes, fluorescent materials, and in laser technologies.
Mécanisme D'action
The mechanism of action of 7,9,11-trimethylbenzo[c]acridine involves its interaction with biomolecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects. Additionally, the compound’s planar structure allows it to interact with various proteins and enzymes, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with similar structural features.
7,8,11-Trimethylbenzo[c]acridine: A closely related derivative with slight variations in methyl group positions.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
7,9,11-Trimethylbenzo[c]acridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 9, and 11 can affect the compound’s electronic properties and steric interactions, making it distinct from other acridine derivatives .
Propriétés
Numéro CAS |
51787-42-9 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
7,9,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)19-18(11-12)14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
Clé InChI |
ZEQJEFOPTOCNRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



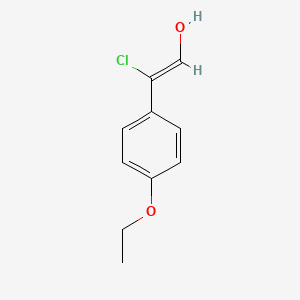



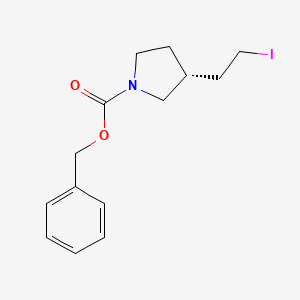

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
